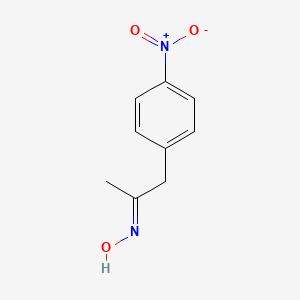

(4-Nitrophenyl)acetone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(4-nitrophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-7(10-12)6-8-2-4-9(5-3-8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQRHESZBGLEFO-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Contextual Significance of Oxime Derivatives in Contemporary Organic Synthesis

Oxime derivatives are a fascinating and highly versatile class of organic compounds characterized by the C=N-OH functional group. numberanalytics.comnumberanalytics.com Their importance in organic synthesis is multifaceted, stemming from their ability to serve as precursors to a variety of other functional groups, including amines, nitriles, and amides. numberanalytics.comwikipedia.org This versatility makes them crucial intermediates in the construction of complex molecules. numberanalytics.comnumberanalytics.com

The chemistry of oximes is rich and varied. They are known to undergo a range of transformations, such as the Beckmann rearrangement to form amides, reduction to amines, and dehydration to nitriles. wikipedia.org The Beckmann rearrangement, in particular, is a cornerstone reaction in organic synthesis, famously used in the industrial production of caprolactam, the monomer for Nylon 6. wikipedia.orgmasterorganicchemistry.com Furthermore, oximes can act as ligands in catalysis and are instrumental in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. numberanalytics.comcore.ac.uknih.gov The generation of iminyl or iminoxyl radicals from oximes under specific conditions opens up pathways for novel cyclization and coupling reactions. beilstein-journals.orgrsc.org

In recent years, there has been a growing interest in developing greener and more sustainable methods for the synthesis and transformation of oxime derivatives, minimizing waste and energy consumption. citedrive.com This focus on green chemistry principles is expanding the scope of applications for oximes in various scientific disciplines. citedrive.com

The Role of Nitroaromatic Compounds As Strategic Building Blocks in Chemical Sciences

Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are fundamental building blocks in chemical synthesis. researchgate.netresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds valuable precursors for a multitude of functional group transformations. jsynthchem.comnih.gov

One of the most common and synthetically useful reactions of nitroaromatics is their reduction to the corresponding anilines. Aromatic amines are vital intermediates in the production of a vast range of commercial products, including dyes, pharmaceuticals, and agrochemicals. jsynthchem.com The nitro group can also be transformed into other functionalities, such as hydroxylamines, azo compounds, and azoxy compounds, further expanding their synthetic utility.

Beyond their role as precursors to amines, nitroaromatic compounds participate in various carbon-carbon bond-forming reactions. researchgate.netfrontiersin.org They are key components in the synthesis of complex heterocyclic structures and are considered indispensable in the preparation of many pharmaceutically relevant molecules. researchgate.netfrontiersin.org The diverse reactivity of the nitro group ensures that nitroaromatic compounds will continue to be a cornerstone of organic synthesis for the foreseeable future. researchgate.net

Historical and Current Research Trajectories for 4 Nitrophenyl Acetone Oxime Within Academic Frameworks

While specific historical research trajectories for (4-nitrophenyl)acetone oxime are not extensively documented in readily available literature, its study is intrinsically linked to the broader exploration of oximes and nitroaromatic compounds. Early research involving similar structures, such as the reduction of arylnitroalkenes to form arylalkanone oximes, dates back to the mid-20th century. google.commdma.ch These studies laid the groundwork for understanding the fundamental reactivity of related compounds.

Current research involving this compound and its analogues focuses on several key areas:

Synthesis and Derivatization: The synthesis of this compound is typically achieved through the condensation of 4-nitrophenylacetone (B1346129) with hydroxylamine (B1172632). wikipedia.orgchemsrc.com Researchers continue to explore efficient and green synthetic routes for oximes and their derivatives. citedrive.com

Rearrangement Reactions: The Beckmann rearrangement of ketoximes, including those with nitroaromatic substituents, is a subject of ongoing investigation. wikipedia.orgnih.gov Studies focus on developing milder and more selective reaction conditions, often employing novel catalysts. nih.govtpu.ru For instance, the rearrangement of acetophenone (B1666503) oximes, which are structurally similar, has been achieved using various reagents like phenyl dichlorophosphate (B8581778) at ambient temperatures. nih.gov

Reduction to Amines: The reduction of the oxime and nitro functionalities is a critical transformation. Catalytic hydrogenation is a common method to produce the corresponding amines, which are valuable synthetic intermediates. wikipedia.orgmdpi.com Research in this area aims to develop more efficient and selective heterogeneous and homogeneous catalysts. mdpi.combohrium.com

Heterocyclic Synthesis: Oximes are valuable precursors for the synthesis of various nitrogen-containing heterocycles. nih.govmisuratau.edu.ly this compound can be utilized in reactions like the amino-Heck reaction to construct complex cyclic systems. nih.gov

Biological and Materials Science Applications: The nitro and oxime functionalities can impart specific biological activities or material properties. Nitroaromatic compounds are known to be part of many pharmaceuticals, and oximes have applications in areas like the development of anticancer agents and functional materials. numberanalytics.comresearchgate.net

Delimitation of Research Scope and Objectives for Scholarly Investigations of 4 Nitrophenyl Acetone Oxime

Established Synthetic Pathways for the Formation of this compound

The foundational methods for synthesizing this compound are rooted in well-established chemical transformations.

Conventional Condensation Reactions for Oxime Synthesis

The most common and traditional method for preparing oximes is the condensation reaction between a ketone or an aldehyde and hydroxylamine (B1172632). wikipedia.org In the case of this compound, the precursor is (4-Nitrophenyl)acetone, which is reacted with hydroxylamine, typically in the form of hydroxylamine hydrochloride. wikipedia.orgresearchgate.net This reaction is a cornerstone of organic chemistry, valued for its directness in forming the C=N-OH functional group characteristic of oximes. wikipedia.org

The general procedure involves dissolving the ketone and hydroxylamine hydrochloride in a suitable solvent, often an alcohol, and may be refluxed to drive the reaction to completion. researchgate.net The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or potassium hydroxide (B78521), to neutralize the hydrochloric acid liberated from the hydroxylamine salt and to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon. researchgate.netarpgweb.com The resulting oxime often precipitates from the reaction mixture upon cooling or addition of water and can be purified by recrystallization. arpgweb.com

Influence of Reaction Solvents and Catalysts on Oximation Efficiency

The choice of solvent and catalyst significantly impacts the efficiency of the oximation reaction.

Solvents: Ethanol is a commonly employed solvent due to its ability to dissolve both the ketone and hydroxylamine hydrochloride. ajol.infoscielo.org.za Water is also a viable and environmentally benign solvent for oximation reactions. scielo.org.za The use of aqueous media aligns with the principles of green chemistry by reducing reliance on volatile organic compounds.

Catalysts: While the reaction can proceed without a dedicated catalyst, particularly with a base to neutralize HCl, certain catalysts can enhance the reaction rate and yield. Aniline (B41778) and its derivatives have been shown to be effective catalysts for oxime formation, even at neutral pH. rsc.orgacs.org The catalytic mechanism involves the formation of a protonated Schiff base intermediate, which is more susceptible to nucleophilic attack by hydroxylamine. rsc.org This catalytic approach can lead to significant rate enhancements. rsc.org

Table 1: Conventional Synthesis Methods for Oximes

| Precursor | Reagents | Solvent(s) | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aldehydes/Ketones | Hydroxylamine hydrochloride, Pyridine | Alcohol | Reflux | Moderate | researchgate.net |

| Aldehydes/Ketones | Hydroxylamine hydrochloride, Potassium hydroxide | Water/Ethanol | Room Temperature | 81-95% | scielo.org.za |

| 4-nitro acetophenone (B1666503) | Hydroxylamine hydrochloride, Triethylamine | Chloroform | 0-5 °C to Room Temp | Moderate | arpgweb.com |

This table provides a summary of common conventional methods for oxime synthesis. Specific yields can vary based on the substrate and precise reaction conditions.

Development of Advanced and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for chemical synthesis, including the preparation of this compound.

Integration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of oxime synthesis, this translates to several key strategies:

Use of Safer Solvents: A primary focus is the replacement of hazardous organic solvents with greener alternatives. Water is an ideal green solvent for many reactions, including oximation. scielo.org.za The use of solvent-free, or "dry media," conditions, often in conjunction with microwave irradiation, represents another significant advancement in green synthesis. researchgate.netoatext.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle. The condensation reaction for oxime formation is inherently atom-economical, with water being the main byproduct.

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, is a hallmark of green chemistry. Catalysts increase reaction efficiency and can often be used in small amounts and recycled. google.com

Catalytic Systems for Enhanced Oxime Formation

The development of novel catalytic systems has been instrumental in improving the efficiency and sustainability of oxime synthesis.

Organocatalysis: Aniline and its derivatives, such as p-phenylenediamine, have been identified as effective organocatalysts for oxime formation. rsc.org These catalysts operate under mild conditions and can significantly accelerate the reaction rate. rsc.org Other organocatalysts, including 2-aminophenols and 2-(aminomethyl)benzimidazoles, have also shown high activity in promoting hydrazone and oxime formation at neutral pH. acs.org

Nanocatalysts: The use of nanoporous framework metal hybrid catalysts has been reported for the oxidation of oximes to nitroalkanes, a related transformation. google.com While not directly for the synthesis of this compound, this indicates the potential for nanocatalysis in related reactions, offering high efficiency and catalyst reusability. google.com

Application of Non-Conventional Energy Sources in Synthesis (e.g., Microwave, Ultrasonic Irradiation)

The use of non-conventional energy sources has revolutionized organic synthesis by offering rapid, efficient, and often higher-yielding reaction pathways.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. bspublications.netat.ua In the context of oxime synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. researchgate.netoatext.comunivpancasila.ac.id This method is particularly effective for solvent-free reactions, further enhancing its green credentials. oatext.com The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. bspublications.net

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. ajol.info The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of microscopic bubbles, generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. ajol.info The condensation of aldehydes and ketones with hydroxylamine hydrochloride to form oximes has been shown to proceed in high yields and with significantly shorter reaction times under ultrasonic irradiation compared to conventional methods. ajol.infoscielo.org.zanih.govresearchgate.net

Table 2: Advanced and Sustainable Synthesis Methods for Oximes

| Method | Energy Source | Key Features | Advantages | Reference(s) |

|---|---|---|---|---|

| Green Synthesis | Conventional | Use of water as a solvent, solvent-free conditions. | Environmentally benign, reduced waste. | scielo.org.zaresearchgate.net |

| Catalytic Synthesis | Conventional/Microwave | Use of organocatalysts like aniline derivatives. | Increased reaction rates, milder conditions. | rsc.orgacs.org |

| Microwave-Assisted Synthesis | Microwave | Rapid heating, solvent-free options. | Shorter reaction times, higher yields, cleaner reactions. | researchgate.netoatext.comunivpancasila.ac.id |

| Ultrasonic Irradiation | Ultrasound | Acoustic cavitation leading to localized high energy. | Shorter reaction times, higher yields, milder conditions. | ajol.infoscielo.org.zanih.govresearchgate.net |

This table summarizes advanced and sustainable approaches for oxime synthesis, highlighting their key features and benefits.

Mechanistic Investigations of Reactions Involving the Oxime Functional Group of this compound

The oxime functional group in this compound is the primary site of its chemical reactivity, undergoing a variety of transformations under different reaction conditions. These reactions are fundamental in organic synthesis for the preparation of other important functional groups.

Acid- and Base-Catalyzed Hydrolysis of the Oxime to (4-Nitrophenyl)acetone

The hydrolysis of oximes to their corresponding aldehydes or ketones is a well-established transformation. wikipedia.org This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of inorganic acids, this compound can be hydrolyzed to (4-Nitrophenyl)acetone and hydroxylamine upon heating. wikipedia.org The generally accepted mechanism for acid-catalyzed hydrolysis involves the protonation of the oxime's hydroxyl group, making it a better leaving group. Subsequent attack by water on the imino carbon, followed by the elimination of hydroxylamine, yields the parent ketone. Studies on the acid-catalyzed hydrolysis of other organic compounds, such as 4-nitrophenyl N-acetyl-4-methylbenzenesulfonimidate, have shown an A-2 mechanism, where a water molecule is involved in the rate-determining step. dergipark.org.tr While direct mechanistic studies on this compound are not extensively detailed in the provided results, the general mechanism for oxime hydrolysis is applicable. mdpi.com

Base-Catalyzed Hydrolysis: The hydrolysis of oximes can also occur under basic conditions. For instance, the hydrolysis of O-(methylcarbamoyl)oximes in basic solutions has been studied. mdpi.com In the context of certain oximes derived from nitrophenols, base-catalyzed fragmentation can occur in aqueous buffers. researchgate.net The general mechanism involves the attack of a hydroxide ion on the imino carbon, leading to the formation of a tetrahedral intermediate which then collapses to the ketone and hydroxylamine.

Reductive Transformations of the Oxime to Amines

The reduction of oximes is a key method for the synthesis of primary amines. jove.com This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: A common method for reducing oximes to amines is catalytic hydrogenation. wikipedia.orgjove.com This typically involves the use of catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) in the presence of hydrogen gas. mdpi.com For example, a highly active heterogeneous palladium-based catalyst has been shown to be effective for the hydrogenation of various oximes to primary amines in water under mild conditions. rsc.org The reduction of nitroaromatic compounds, a related transformation, can also be achieved via catalytic hydrogenation. thieme-connect.delibretexts.org The reduction of oximes can sometimes lead to the formation of secondary amines as byproducts, but reaction conditions can be optimized to favor the formation of the primary amine. wikipedia.org

Hydride Reduction: Metal hydride reagents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of oximes to amines. jove.com However, LiAlH₄ is a powerful reducing agent and may not be suitable for substrates with other reducible functional groups. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, and its effectiveness can be enhanced by the presence of catalysts like nano copper particles on charcoal. shirazu.ac.ir

Metal-Based Reductions: Active metals such as iron (Fe), zinc (Zn), and tin (Sn) in the presence of an acid are also used for the reduction of related nitro compounds to amines. jove.comlibretexts.org A similar approach can be applied to the reduction of oximes. For instance, stannous chloride has been used for the reduction of a nitro group to an amine in a related synthesis. google.com

Dehydration Reactions Leading to Nitrile Formation

The dehydration of aldoximes is a standard method for the synthesis of nitriles. wikipedia.orgthieme-connect.de While this compound is a ketoxime and would not directly form a simple nitrile via dehydration, the general principles of oxime dehydration are relevant to its chemical reactivity. Dehydration of aldoximes can be accomplished using various reagents.

Common Dehydrating Agents: Acid anhydrides are classic reagents used for the dehydration of oximes to nitriles. wikipedia.org Other reagents that have been successfully employed include:

The Burgess reagent (methyl N-(triethylammonium-sulfonyl)carbamate), which provides a mild method for dehydration. thieme-connect.com

A catalytic Appel-type dehydration using oxalyl chloride, triethylamine, and triphenylphosphine (B44618) oxide has been developed for a rapid conversion of oximes to nitriles. researchgate.net

Heating in N,N-Dimethylformamide (DMF) can also serve as a simple procedure for the dehydration of some aldoximes. researchgate.net

Enzymatic Dehydration: Chemoenzymatic strategies are also being explored. A non-classical aldoxime dehydratase from Aspergillus ibericus has been found to catalyze the dehydration of aldoximes to the corresponding nitriles under mild conditions. nih.gov

Rearrangement Reactions of this compound (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a significant reaction of oximes, converting them into amides. wikipedia.orgwikipedia.org For a ketoxime like this compound, this rearrangement would lead to the formation of a substituted amide.

The reaction is typically catalyzed by acids and involves the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.orgorganic-chemistry.org The process begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). chemistrysteps.commasterorganicchemistry.com This is followed by the migration of an alkyl or aryl group to the electron-deficient nitrogen atom, with the simultaneous departure of the leaving group, forming a nitrilium ion intermediate. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com This intermediate is then attacked by water, and after tautomerization, the final amide product is formed. chemistrysteps.combyjus.com

A variety of catalytic systems have been developed to promote the Beckmann rearrangement, aiming for milder conditions and higher efficiency.

| Catalyst Type | Examples | Notes |

| Brønsted Acids | Sulfuric acid, Polyphosphoric acid, "Beckmann's mixture" (acetic acid, acetic anhydride, HCl) | These are traditional and strong acid catalysts. wikipedia.orgjocpr.com |

| Lewis Acids | Zinc chloride, Ferric chloride, Aluminum chloride | Often used as catalysts or co-catalysts. jocpr.commdpi.comscielo.org.mx |

| Organocatalysts | Cyanuric chloride, Triphosphazene (TAPC) | Offer milder reaction conditions. wikipedia.orgjocpr.comacs.org |

| Solid Acid Catalysts | Zeolites, Silica-supported molybdenum (VI) oxide, Nano-Fe₃O₄ particles | Environmentally friendly alternatives to liquid acids. jocpr.comscielo.org.mx |

| Phosphorus-Based Reagents | Phenyl dichlorophosphate (B8581778), Phosphorus pentoxide | Act as effective promoters for the rearrangement. mdpi.comnih.gov |

| Ionic Liquids | N-methyl-imidazolium hydrosulfate | Can act as both a catalyst and a solvent. mdpi.com |

This table is generated based on information from multiple sources. wikipedia.orgjocpr.commdpi.comscielo.org.mxacs.orgnih.gov

The mechanism of the Beckmann rearrangement has been the subject of numerous studies. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst. This makes the hydroxyl group a better leaving group (water). organic-chemistry.orgchemistrysteps.com

Migration and Leaving Group Departure: The key step is the concerted 1,2-shift of the group that is anti (trans) to the hydroxyl group. wikipedia.orgchemistrysteps.com This migration occurs simultaneously with the departure of the water molecule, leading to the formation of a nitrilium ion. This concerted nature avoids the formation of a highly unstable free nitrene. organic-chemistry.org

Nucleophilic Attack: The electrophilic carbon of the nitrilium ion is then attacked by a water molecule. wikipedia.orgchemistrysteps.com

Tautomerization: The resulting imidic acid intermediate undergoes tautomerization to form the more stable amide product. chemistrysteps.com

A competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. wikipedia.org This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org The fragmentation results in the formation of a nitrile and a carbocation. wikipedia.org The choice of reaction conditions and reagents can often be used to favor one pathway over the other. wikipedia.org

Cycloaddition and Other Pericyclic Reactions Involving the Oxime Moiety

The oxime functional group, while often used as a protecting group or a precursor to amines and amides, possesses intrinsic reactivity in pericyclic reactions. Although specific examples involving this compound are not extensively documented, its behavior can be inferred from the known reactions of related aryl ketoximes.

One potential pericyclic pathway is the ene reaction. Nitroso-ene reactions, for instance, have been shown to occur with various nitroso compounds and electron-rich olefins. core.ac.uk The oxime itself can be considered in equilibrium with a tautomeric nitroso form, which could potentially participate in such reactions. Furthermore, highly reactive nitrosoalkenes can be generated in situ from α-halo oximes, and these intermediates are known to undergo hetero-Diels-Alder cycloadditions. uc.pt For example, the dehydrohalogenation of 2,2-dibromo-1-(4-nitrophenyl)ethanone (B1349107) oxime, a structurally related compound, generates a 1-(4-nitrophenyl)nitrosoethylene intermediate that participates in subsequent cycloaddition reactions. uc.pt

The C=N bond of the oxime can also participate as a dipolarophile in [3+2] cycloaddition reactions. While this is more common for aldoximes, which can be dehydrated to nitrile oxides, ketoximes can also react under specific conditions. For instance, rhodium-catalyzed [3+2] cyclization of oximes with α-diazo-carbonyl compounds has been reported to yield oxazole (B20620) derivatives. mdpi.com Additionally, radical-mediated cyclizations of unsaturated oximes are known to produce N-heterocycles like pyrrolines, demonstrating the versatility of the oxime moiety in forming cyclic systems. mdpi.com

| Reaction Type | Reactant(s) | Conditions | Product Type | Citation |

| Hetero-Diels-Alder | Dipyrromethane, 2,2-dibromo-1-(4-nitrophenyl)ethanone oxime | Base (e.g., Na2CO3), H2O/CH2Cl2 | Substituted Bilanes | uc.pt |

| [3+2] Cycloaddition | Oxime, α-diazo-carbonyl compound | Rh2(OAc)4, Dehydrating agent | Oxazole derivative | mdpi.com |

| Radical Cyclization | γ,δ-Unsaturated oxime ester | Ni(0)/Fe(II) catalysts | Pyrroline derivative | mdpi.com |

| Ene Reaction | Aryl nitroso compound, Alkene | N/A | Hydroxylamine adduct | core.ac.uk |

Oxidative Transformations of the Oxime Group

The oxime group in this compound can undergo several oxidative transformations, the most common of which is the regeneration of the parent carbonyl compound, 4-nitrophenylacetone (B1346129). This deprotection is a crucial step in synthetic sequences where the oxime serves as a protecting group.

A variety of oxidizing agents can achieve this transformation. Pyridinium chlorochromate (PCC) is known to oxidize ketoximes to their corresponding ketones under mild conditions. asianpubs.org Hypervalent iodine(III) reagents are also effective; they typically react with ketoximes to regenerate the parent ketone or, in some cases, induce a Beckmann Rearrangement. lucp.net The oxidation of bis-arylketoximes with lead tetraacetate in non-acidic solvents also yields the parent ketone as a major product. cdnsciencepub.com

Beyond simple deprotection, other oxidative pathways exist. The oxidation of simple ketoximes like acetoxime by biological systems (cytochrome P450) or chemical models (Fenton-like systems) can produce sec-nitronates and nitric oxide. nih.govnih.gov This indicates that under specific oxidative stress conditions, the oxime nitrogen can be further oxidized.

| Oxidant | Substrate Type | Conditions | Major Product(s) | Citation |

| Pyridinium Chlorochromate (PCC) | Heterocyclic Ketoximes | Aqueous acetic acid | Parent Ketone | asianpubs.org |

| Hypervalent Iodine(III) Reagents | Ketoximes | Various solvents | Parent Ketone, Beckmann Product | lucp.net |

| Lead Tetraacetate | Aromatic Ketoximes | Methylene (B1212753) chloride | Parent Ketone, Ketazine monoxide | cdnsciencepub.com |

| Fenton System (Fe²⁺/H₂O₂) | Acetoxime | pH 7.4 | NO₂⁻, NO₃⁻ | nih.gov |

Reactivity of the Nitroaromatic Moiety in this compound

Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring Activated by the Nitro Group

The potent electron-withdrawing nature of the nitro group strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SₙAr). This effect is most pronounced at the positions ortho and para to the nitro group. masterorganicchemistry.com In the title compound, the positions ortho to the nitro group (C3 and C5) are activated.

For a substitution reaction to occur, a suitable leaving group must be present at one of these activated positions. While the parent this compound has only hydrogen at these positions, a derivative such as (3-Fluoro-4-nitrophenyl)acetone oxime would be an excellent substrate for SₙAr. Based on studies of closely related compounds like 1,2-difluoro-4-nitrobenzene and 4'-fluoro-3'-nitroacetophenone, a nucleophile would preferentially attack the carbon bearing the fluorine atom, displacing it. ossila.commagritek.com

Common nucleophiles used in SₙAr reactions include alkoxides, thiolates, and amines. magritek.comrsc.org For instance, the reaction of 1,2-difluoro-4-nitrobenzene with morpholine (B109124) results in the selective substitution of the fluorine atom para to the nitro group. magritek.com Similarly, the reaction of 4-chloro-3-nitrophenyl derivatives with nucleophiles like azide (B81097) or benzenethiolate (B8638828) ions proceeds via the SₙAr mechanism. rsc.org Therefore, a hypothetical (3-halo-4-nitrophenyl)acetone oxime would be expected to react readily with various nucleophiles to afford 3-substituted derivatives.

| Substrate (Analogue) | Nucleophile | Conditions | Product Type | Citation |

| 1,2-Difluoro-4-nitrobenzene | Morpholine | N/A | 4-(2-fluoro-4-nitrophenyl)morpholine | magritek.com |

| 4′-Fluoro-3′-nitroacetophenone | Amine | N/A | Substituted aminonitroacetophenone | ossila.com |

| 1-Chloro-4-nitrobenzene | Thiolates | Ionic Liquid | Aryl sulfide | rsc.org |

| 2-(4-Chloro-3-nitrophenyl)-... | Azide ion, Amines | Methanol, DMF | Substituted product | rsc.org |

Transformations Involving the Acetone (B3395972) Backbone of this compound

Reactions at the α-Carbon Position (e.g., Alkylation, Acylation)

The methylene (CH₂) group adjacent to the oxime functionality is analogous to the α-carbon of a ketone and its protons are weakly acidic. yale.edu Deprotonation with a strong base can generate a nucleophilic carbanion, which can then be used in carbon-carbon bond-forming reactions such as alkylation and acylation.

To achieve this, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required. ualberta.ca The reaction of the resulting anion with an electrophile, such as an alkyl halide (e.g., methyl iodide) or an acyl halide (e.g., acetyl chloride), would lead to the corresponding α-substituted oxime. The use of oxime ethers can sometimes facilitate these reactions. acs.org

A related strategy involves the Stork enamine reaction, where a ketone is first converted to an enamine to increase α-carbon nucleophilicity under neutral conditions. libretexts.org A similar approach could be envisioned for the oxime. More directly, a method has been developed for the α-alkylation of oximes by first converting them to an α-chloro-O-silylated oxime, which then reacts with carbon nucleophiles. nih.gov This demonstrates that the α-position can be effectively functionalized, allowing for the extension of the acetone backbone.

| Reaction | Reagents | Intermediate | Electrophile | Product Type | Citation |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Enolate-like anion | Alkyl Halide | α-Alkylated Oxime | ualberta.ca |

| α-Acylation | 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOX) | Enolate-like anion | Acyl Halide | α-Acylated Oxime (β-Keto Oxime) | yale.edulibretexts.org |

| Michael Addition | 1. α-Chloro-O-TBS-oxime 2. Fluoride source | Nitrosoalkene | Carbon Nucleophile | α-Alkylated Oxime | nih.gov |

Condensation Reactions with the Acetone Fragment

The acetone moiety of this compound possesses α-protons which, in principle, can be deprotonated to form an enolate or enolate-equivalent, enabling it to participate in condensation reactions such as aldol (B89426) or Knoevenagel-type additions. The electron-withdrawing 4-nitrophenyl group is expected to increase the acidity of these α-protons, potentially facilitating these reactions under basic conditions.

However, a thorough search of scientific databases yields no specific examples of this compound itself undergoing condensation reactions through its acetone fragment. While related reactions, such as the aldol condensation of acetophenone with nitrobenzaldehydes, are well-documented, direct analogues using this compound as the nucleophilic component are not readily found in the literature. The reactivity of the oxime group itself often takes precedence in reactions, which may account for the lack of reported condensations involving the acetone part.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bond Characteristics in this compound

Vibrational spectroscopy provides valuable insights into the functional groups and bond characteristics of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A notable broad band is observed in the region of 3220 cm⁻¹, which is indicative of the O-H stretching vibration of the oxime group. arpgweb.com The presence of the C=N (imine) group is confirmed by a stretching vibration appearing around 1601 cm⁻¹. arpgweb.com Furthermore, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are expected to be present, typically found in the ranges of 1390-1340 cm⁻¹ and 1570-1500 cm⁻¹ respectively. The absorption peak of the benzene (B151609) ring is observed in the 1500-1550 cm⁻¹ region. cayley-nielson.com

Raman Spectroscopy:

Raman spectroscopy complements FT-IR analysis and is particularly useful for observing non-polar bonds. For this compound, Raman spectroscopy would be expected to show characteristic signals for the aromatic ring system and the C=N bond. In nitroaromatic compounds, Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive technique for detection and quantification. rsc.org While a specific Raman spectrum for this compound is not detailed in the available research, the technique is valuable for studying the vibrational modes of nitroaromatic oximes. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| O-H stretch (oxime) | 3220 | arpgweb.com |

| C=N stretch (imine) | 1601 | arpgweb.com |

| NO₂ asymmetric stretch | 1570-1500 | |

| Benzene ring | 1500-1550 | cayley-nielson.com |

| NO₂ symmetric stretch | 1390-1340 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is a powerful tool for the complete structural and conformational elucidation of this compound in both solution and solid states.

Application of High-Resolution 1D (¹H, ¹³C, ¹⁵N) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-nitroacetophenone oxime in DMSO-d₆ shows distinct signals that correspond to the different protons in the molecule. The aromatic protons appear as two doublets, one at approximately 8.22 ppm and the other at 7.90 ppm, characteristic of a para-substituted benzene ring. arpgweb.com The methyl (CH₃) protons resonate as a singlet at around 2.19 ppm. arpgweb.com A broad singlet corresponding to the hydroxyl (OH) proton of the oxime group is also expected, typically in the downfield region.

¹³C NMR Spectroscopy:

¹⁵N NMR Spectroscopy:

¹⁵N NMR spectroscopy provides direct information about the nitrogen environments. For this compound, two distinct ¹⁵N signals are expected. The nitrogen of the oxime group in similar compounds typically resonates in the range of 360 to 410 ppm relative to nitromethane. researchgate.net The nitrogen of the nitro group in aromatic nitro compounds has a chemical shift range of approximately 355 to 395 ppm. researchgate.net The overlap in these ranges necessitates careful analysis, potentially with the aid of 2D techniques, for unambiguous assignment.

2D NMR Techniques:

Two-dimensional NMR techniques are invaluable for assigning the ¹H and ¹³C signals definitively and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, the coupling between the ortho- and meta-protons on the aromatic ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons, allowing for the assignment of the protonated carbons in the aromatic ring and the methyl group. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for assigning the quaternary carbons, such as the carbon of the C=N group and the aromatic carbon attached to the nitro group, by observing their correlations with nearby protons. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is particularly useful for establishing the stereochemistry (E/Z isomerism) around the C=N double bond.

| Technique | Application for this compound | Reference |

| ¹H NMR | Identifies and quantifies different proton environments. | arpgweb.com |

| ¹³C NMR | Identifies different carbon environments. | |

| ¹⁵N NMR | Distinguishes between the oxime and nitro group nitrogens. | researchgate.net |

| COSY | Shows ¹H-¹H coupling correlations within the aromatic ring. | youtube.comsdsu.edu |

| HSQC | Correlates protons to their directly attached carbons. | youtube.comsdsu.edu |

| HMBC | Establishes long-range ¹H-¹³C correlations for assigning quaternary carbons and confirming structure. | youtube.comsdsu.edu |

| NOESY | Determines the stereochemistry (E/Z) of the oxime. |

Elucidation of Conformational Dynamics and Isomerism in Solution

This compound can exist as two geometric isomers, E and Z, due to the restricted rotation around the C=N double bond. researchgate.net The relative populations of these isomers can be influenced by the solvent and temperature. NMR spectroscopy, particularly ¹H NMR, is a key technique for studying this isomerism. researchgate.net In some cases, separate signals for the protons of each isomer can be observed, allowing for their quantification. arpgweb.comresearchgate.net The rate of interconversion between the E and Z isomers can also be investigated using variable temperature NMR studies.

Solid-State NMR Characterization of Polymorphic Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful method for characterizing the structure and dynamics of this compound in its crystalline forms. Since different polymorphic forms can exhibit distinct pharmacological and physicochemical properties, their characterization is crucial. While specific ssNMR data for this compound is not widely reported, studies on other oximes have demonstrated the utility of techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR. researchgate.net These methods can provide information on the number of non-equivalent molecules in the unit cell, the local conformation, and intermolecular interactions such as hydrogen bonding. researchgate.net For instance, the Beckmann rearrangement of acetophenone oxime has been investigated using solid-state NMR, highlighting its utility in studying reactions in the solid phase. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₀N₂O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition. The mass spectrum of 4-nitroacetophenone oxime shows a molecular ion peak at m/z 180, which corresponds to its molecular weight. arpgweb.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). For oximes, cleavage of the N-O bond and the C-C bond adjacent to the C=N group are also common. The observed fragments for 4-nitroacetophenone oxime include ions at m/z 163, 133, 117, 102, 89, 76, and 65. arpgweb.com The base peak is at m/z 180 (the molecular ion). arpgweb.com

A plausible fragmentation pathway could involve:

Loss of a hydroxyl radical (•OH) from the molecular ion to give a fragment at m/z 163.

Loss of NO₂ from the molecular ion to give a fragment at m/z 134, which could then lose a methyl group to give a fragment at m/z 119.

Cleavage of the C-C bond between the carbonyl carbon and the methyl group can also occur.

A detailed analysis of the fragmentation pathways can be complex and may involve rearrangements. nih.govlibretexts.org

Computational and Theoretical Chemistry Studies on 4 Nitrophenyl Acetone Oxime

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior and properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for providing a reliable balance between accuracy and computational cost for organic molecules. researchgate.net

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. For (4-Nitrophenyl)acetone oxime, the HOMO is expected to be localized primarily on the oxime group and the phenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitrophenyl moiety. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the nitro group and the oxime's oxygen atom, indicating their nucleophilic character. Regions of positive potential (blue) are likely found around the hydrogen atoms, particularly the oxime hydroxyl proton.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. These charges provide a quantitative measure of the electron distribution. In a related molecule, (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime, DFT calculations showed significant negative charges on the oxime oxygen (−0.760) and the nitro group oxygens (−0.683 and −0.695), with a large positive charge on the nitro group's nitrogen atom (1.201). mdpi.com A similar distribution is expected for this compound.

| Atom/Group | Predicted Mulliken Atomic Charge (e) |

| Oxime Oxygen (O) | -0.75 |

| Oxime Nitrogen (N) | -0.15 |

| Nitro Group Oxygens (O) | -0.69 |

| Nitro Group Nitrogen(N) | +1.20 |

| Phenyl Ring Carbons | Variable |

| Acetone (B3395972) CH₂ Carbon | +0.10 |

| Acetone CH₃ Carbon | -0.25 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate thermochemical data, though they are more computationally demanding than DFT.

| Thermochemical Parameter | Predicted Value (Illustrative) | Method |

| Standard Enthalpy of Formation (gas) | -85.5 kJ/mol | G4 Theory |

| Standard Entropy (gas) | 450.2 J/(mol·K) | HF/6-31G* |

| Heat Capacity (Cp) | 215.7 J/(mol·K) | B3LYP/6-311+G** |

| N-O Bond Dissociation Energy | 230 kJ/mol | CCSD(T) |

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For this compound, characteristic frequencies would include the O-H stretch of the oxime (around 3300-3450 cm⁻¹), C-H stretches (2900-3100 cm⁻¹), the C=N stretch of the oxime (around 1600-1650 cm⁻¹), asymmetric and symmetric NO₂ stretches (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and the N-O stretch (around 930-960 cm⁻¹). sci-hub.se Comparing calculated frequencies with experimental data often requires a scaling factor to account for anharmonicity and basis set limitations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. Predictions for this compound would show distinct signals for the aromatic protons, influenced by the nitro group, as well as signals for the methylene (B1212753) and methyl protons of the acetone moiety. The chemical shifts are calculated relative to a standard, usually tetramethylsilane (B1202638) (TMS).

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Experimental Range (cm⁻¹) |

| O-H Stretch | 3410 | 3300 - 3500 |

| C=N Stretch (Oxime) | 1635 | 1610 - 1650 |

| NO₂ Asymmetric Str. | 1525 | 1510 - 1560 |

| NO₂ Symmetric Str. | 1344 | 1335 - 1355 |

| N-O Stretch | 945 | 930 - 960 |

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling explores the three-dimensional structure and dynamics of molecules. For a flexible molecule like this compound, conformational analysis is key to identifying the most stable spatial arrangements.

The structure of this compound is not rigid; it possesses several rotatable single bonds, primarily the C-C bond linking the phenyl ring to the acetone group and the C-N and N-O bonds of the oxime functional group.

Energy Minimization: This process adjusts the geometry of a starting structure to find the nearest local energy minimum on the potential energy surface. Algorithms like the Berny optimization are commonly used. researchgate.net

Conformational Search: To find the most stable conformer (the global energy minimum), a systematic or stochastic search of the conformational space is required. This involves rotating the flexible bonds and performing energy minimization on each resulting structure. The various conformers, such as those arising from the rotation around the Ar-CH₂ bond, would be compared based on their relative energies to determine their population at a given temperature.

A potential energy surface (PES) provides a comprehensive view of how a molecule's energy changes as its geometry changes. rsc.org For this compound, a PES can be constructed by systematically varying key dihedral angles and calculating the energy at each point.

Rotational Barriers: A one-dimensional PES can be created by plotting energy versus the dihedral angle of a specific bond. This allows for the calculation of the energy barrier to rotation. For instance, rotating the bond between the phenyl ring and the methylene group would reveal the energetic cost of moving the bulky groups past one another. The hydrolysis of a related imine oxime was studied by mapping the PES to identify intermediates and transition states. mdpi.com

Isomeric Forms: The C=N double bond of the oxime can exist in two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the other substituents. Computational modeling can determine the relative stability of these two isomers. Typically, the (E)-isomer is more stable due to reduced steric hindrance. The energy difference and the activation barrier for interconversion between these isomers can be calculated from the PES.

| Isomer/Conformer | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| (E)-Isomer (Global Min.) | 0.0 | - |

| (Z)-Isomer | +8.5 | 110 (for E/Z isomerization) |

| Ar-CH₂ Rotation (Staggered) | 0.0 | 12.5 (for rotation) |

| Ar-CH₂ Rotation (Eclipsed) | +12.5 | - |

Theoretical Investigations of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into mechanisms, energetics, and the transient structures that govern reaction outcomes. For this compound, theoretical studies, though not extensively reported for this specific molecule, can be extrapolated from research on analogous oxime systems. These investigations are crucial for understanding and predicting its reactivity, particularly in synthetically important transformations like the Beckmann rearrangement.

Computational Elucidation of Reaction Mechanisms (e.g., Beckmann Rearrangement Energetics)

The Beckmann rearrangement is a classic and synthetically valuable reaction of oximes, converting them into amides. masterorganicchemistry.com The mechanism, often catalyzed by acid, involves the protonation of the oxime's hydroxyl group, followed by a rearrangement of the alkyl group anti-periplanar to the N-O bond, displacing a water molecule to form a nitrilium ion. This intermediate is then attacked by water to yield the amide after tautomerization. masterorganicchemistry.comwikipedia.org

Computational studies on similar oximes, such as acetophenone (B1666503) oxime, have been performed to elucidate the finer details of this mechanism. wikipedia.orgmdpi.com Density Functional Theory (DFT) is a common method employed for these investigations. mdpi.comnih.gov For this compound, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the energetics of the rearrangement.

A computational study of the Beckmann rearrangement of acetone oxime in the presence of an acid catalyst and solvent molecules established a concerted mechanism where the methyl group migrates to the nitrogen as the hydroxyl group is expelled. wikipedia.org The transition state for this process is stabilized by solvent molecules. wikipedia.org In the case of this compound, two possible products could be formed depending on which group migrates: the 4-nitrophenylmethyl group or the methyl group. The group anti to the hydroxyl leaving group will migrate. wikipedia.org

Theoretical calculations can determine the relative energies of the two possible geometric isomers of the oxime (E and Z) and the transition states for their interconversion and rearrangement. The presence of the 4-nitrophenyl group introduces electronic effects that can be quantified through computation.

Table 1: Hypothetical Geometries for this compound Isomers

| Parameter | E-Isomer | Z-Isomer |

| C=N Bond Length (Å) | ~1.28 | ~1.28 |

| N-O Bond Length (Å) | ~1.41 | ~1.41 |

| C-C-N Angle (°) | ~115 | ~125 |

| C-N-O Angle (°) | ~110 | ~110 |

| Note: These are representative values based on general oxime structures and would require specific DFT calculations for this compound for precise figures. |

Prediction of Reaction Energetics, Activation Barriers, and Rate Constants

Transition state theory is a fundamental concept used in conjunction with computational chemistry to predict the kinetics of a reaction. ox.ac.uk By calculating the Gibbs free energies of the reactants and the transition state, the activation energy (ΔG‡) can be determined. This, in turn, allows for the estimation of the reaction rate constant using the Eyring equation.

For the Beckmann rearrangement of this compound, computational methods can predict the activation barriers for the migration of both the 4-nitrophenylmethyl group and the methyl group. The electron-withdrawing nature of the 4-nitrophenyl group is expected to destabilize a positive charge buildup on the migrating carbon, potentially leading to a higher activation barrier for the migration of the 4-nitrophenylmethyl group compared to a simple alkyl or phenyl group. lookchem.com

Studies on the hydrolysis of other imine oximes using DFT have shown that the first step, the attack of a water molecule, is often the rate-determining step with a significant energy barrier. mdpi.comnih.gov Similar computational approaches could be applied to predict the energetics of hydrolysis for this compound.

Table 2: Illustrative Predicted Energetic Data for Beckmann Rearrangement

| Parameter | Migration of 4-Nitrophenylmethyl Group | Migration of Methyl Group |

| Activation Energy (ΔE‡, kcal/mol) | Higher (e.g., 25-35) | Lower (e.g., 20-30) |

| Enthalpy of Activation (ΔH‡, kcal/mol) | Higher | Lower |

| Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Higher | Lower |

| Predicted Rate Constant (k) | Slower | Faster |

| Note: These values are illustrative and would depend on the specific computational method, basis set, and reaction conditions modeled. The relative trends are based on established electronic effects. |

Analysis of Solvation Effects and Intermolecular Interactions through Computational Models

The solvent environment can have a profound impact on reaction rates and mechanisms. weebly.com Computational chemistry can model these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. nih.gov

For a polar molecule like this compound, intermolecular interactions, particularly hydrogen bonding, are significant. The oxime group can act as both a hydrogen bond donor (O-H) and acceptor (N atom). researchgate.net In protic solvents, these interactions will influence the conformational preferences and reactivity of the molecule.

Computational studies on other oximes have shown that intermolecular hydrogen bonding with the solvent can affect the stability of different conformers and the energy barriers of reactions. usp.br For instance, in the hydrolysis of an imine oxime, a water molecule was shown to be directly involved in the transition state, highlighting the importance of specific solvent interactions. mdpi.comnih.gov The study of solvation effects is also crucial in understanding deviations from expected reactivity trends in different solvent mixtures. researchgate.net

The analysis of intermolecular interactions can be performed using techniques like Hirshfeld surface analysis and periodic DFT calculations, which have been used to understand the packing and interactions in crystals of related heterocyclic compounds. science.govacs.org

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies (Excluding Biological Contexts)

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties or reactivity. These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict the property of interest.

While specific QSPR studies focused solely on the non-biological reactivity of this compound are not prevalent in the literature, the principles of QSPR can be applied. For a series of related oximes, descriptors could be calculated to model properties such as pKa, reaction rates, or stability.

Relevant molecular descriptors for a QSPR study of this compound could include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, Mulliken charges. mdpi.comnih.gov

Topological Descriptors: Molecular connectivity indices, Wiener index.

Geometrical Descriptors: Molecular surface area, volume.

A hypothetical QSPR model for predicting the rate of a reaction, such as the Beckmann rearrangement, for a series of substituted phenylacetone (B166967) oximes might take the form of a linear regression equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant for the substituent on the phenyl ring (a measure of electronic effects).

Eₛ is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such models, once validated, can be powerful predictive tools in chemical research and development.

Role of 4 Nitrophenyl Acetone Oxime As a Key Synthetic Intermediate and Precursor

Utilization as a Precursor in the Synthesis of Substituted Aryl Amines and Amides

The oxime functionality of (4-Nitrophenyl)acetone oxime is readily transformed into other nitrogen-containing groups, primarily amines and amides, through well-established chemical reactions. These transformations are fundamental in synthetic chemistry for introducing nitrogen into organic frameworks.

Reduction to Aryl Amines: The catalytic reduction of oximes is a direct and efficient method for synthesizing valuable amine derivatives. researchgate.net The reduction of this compound cleaves the N-O bond and saturates the C=N double bond to yield the corresponding primary amine, 1-(4-nitrophenyl)propan-2-amine. This transformation can be achieved using various reducing agents, including catalytic hydrogenation with catalysts like platinum or palladium, or chemical reductants. researchgate.net The choice of catalyst and reaction conditions is crucial to avoid the reduction of the nitro group, thereby achieving chemoselectivity.

Beckmann Rearrangement to Amides: The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that converts ketoximes into substituted amides. masterorganicchemistry.comwikipedia.org When subjected to acidic conditions (e.g., sulfuric acid, polyphosphoric acid) or other promoting reagents like tosyl chloride, this compound undergoes a rearrangement to form N-substituted amides. wikipedia.orgionike.com The reaction proceeds via protonation of the oxime hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group. masterorganicchemistry.comorganic-chemistry.org

For this compound, two different amides can be formed depending on which group migrates:

Migration of the 4-nitrophenylmethyl group: This pathway yields N-acetyl-4-nitroaniline.

Migration of the methyl group: This pathway results in N-(4-nitrophenylmethyl)acetamide.

The stereochemistry of the oxime (E/Z isomerism) dictates which product is formed, as the migrating group must be anti to the hydroxyl group. wikipedia.org This stereospecificity makes the Beckmann rearrangement a highly predictable and useful tool in synthesis.

| Transformation | Product(s) | Typical Reagents/Conditions | Reaction Type |

|---|---|---|---|

| Reduction | 1-(4-nitrophenyl)propan-2-amine | H₂, Pd/C or PtO₂; NaBH₃CN | Reduction |

| Beckmann Rearrangement | N-acetyl-4-nitroaniline or N-(4-nitrophenylmethyl)acetamide | H₂SO₄, PPA, SOCl₂, PCl₅ | Rearrangement |

Application as a Building Block for the Construction of Diverse Heterocyclic Compounds

The inherent reactivity of the oxime group makes this compound an excellent substrate for constructing various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. orgsyn.org

Synthesis of Pyridines: Transition metal-catalyzed annulation reactions using oximes have emerged as a powerful strategy for pyridine (B92270) synthesis. nih.govresearchgate.net this compound can participate in [3+3] type condensation reactions with α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine. acs.orgnih.gov This redox-neutral method allows for the modular synthesis of highly substituted pyridines under mild conditions and demonstrates tolerance for functional groups like the nitro group present in the starting material. acs.org Another approach involves the rhodium(III)-catalyzed reaction of α,β-unsaturated oximes with alkynes to afford polysubstituted pyridines. nih.gov

Synthesis of Quinolines: The synthesis of quinolines, another critical heterocyclic motif, can also be achieved using oxime derivatives. For instance, an efficient copper-catalyzed annulation reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines has been developed to produce a series of 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com By converting this compound to its acetate, it can serve as a building block in similar synthetic strategies to access functionalized quinoline (B57606) scaffolds.

| Heterocycle | Reactants | Catalyst/Promoter | Reaction Type |

|---|---|---|---|

| Substituted Pyridines | Oxime + α,β-Unsaturated Aldehyde | Cu(I) salt / Secondary Amine | [3+3] Condensation |

| Substituted Pyridines | α,β-Unsaturated Oxime + Alkyne | Rh(III) Complex | [4+2] Annulation |

| 4-Trifluoromethyl Quinolines | Oxime Acetate + ortho-Trifluoroacetyl Aniline (B41778) | Copper Catalyst | Annulation |

Intermediate in the Preparation of Components for Advanced Organic Materials

The unique properties of the oxime N-O bond and the ability to convert the functional groups of this compound make it a strategic intermediate for synthesizing monomers and precursors for advanced organic materials. nsf.govresearchgate.net The focus here is on the synthetic methodologies to create these components, rather than the performance of the final materials.

The synthetic utility of this compound in this context lies in its capacity to be transformed into bifunctional or multifunctional molecules that can undergo polymerization. For example, a two-step synthetic sequence can convert it into a precursor for high-performance polyamides or polyimides.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group (-NH₂) using reagents like SnCl₂/HCl or catalytic hydrogenation under specific conditions, yielding (4-aminophenyl)acetone oxime.

Conversion of the Oxime Group: The oxime group of this new intermediate can then be transformed. For example, a Beckmann rearrangement followed by hydrolysis would yield a carboxylic acid. Alternatively, hydrolysis of the oxime back to the ketone, followed by oxidation, can also produce a carboxylic acid functionality.

The resulting molecule, an aminophenyl-containing aliphatic acid, serves as an "A-B" type monomer suitable for polycondensation reactions to form polyamides. The precise architecture of the monomer can be tuned by selecting the appropriate synthetic route for the oxime transformation, thereby providing a method to control the properties of the resulting polymer.

Strategic Integration in Multi-Step Total Synthesis Strategies for Complex Organic Molecules

In the context of total synthesis, where complex molecules are built through numerous steps, the oxime functionality serves as a robust and versatile tool. This compound can be strategically integrated into synthetic routes due to several key features of its oxime group.

Protecting Group: The oxime can act as a stable protecting group for the ketone functionality of (4-Nitrophenyl)acetone. Oximes are generally resistant to a wide range of reagents, including many nucleophiles and bases, making them more stable than imines. nsf.govnih.gov The ketone can be regenerated later in the synthesis under specific hydrolytic conditions.

Latent Functional Group: Beyond protection, the oxime is a latent functional group. It can be carried through multiple synthetic steps and then converted into an amine or an amide at a late stage, providing strategic flexibility. researchgate.netmasterorganicchemistry.com This is particularly useful when a primary amine is needed, which might be too reactive to tolerate conditions used in earlier steps.

Directing Group and Reactive Handle: The oxime group can participate directly in bond-forming reactions. For example, it can be converted into an O-acyl or O-sulfonyl derivative to generate iminyl radicals under photoredox or transition metal catalysis. nsf.gov These highly reactive intermediates can then undergo cyclization or intermolecular addition reactions to form complex carbon-nitrogen or carbon-carbon bonds, which are essential for building intricate molecular skeletons.

Exploration of its Potential as a Ligand or Ligand Precursor in Coordination Chemistry Research

Oximes are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. bingol.edu.trat.ua The nitrogen and oxygen atoms of the oxime group can act as donor atoms, allowing them to chelate metal centers. Dimethylglyoxime, a simple dioxime, is a classic analytical reagent for the selective precipitation of nickel(II), highlighting the strong affinity of oximes for metals. wikipedia.org

This compound can function as a monodentate or bidentate ligand. It can coordinate to a metal center through its nitrogen atom, or it can be deprotonated to form an oximato anion that chelates the metal through both its nitrogen and oxygen atoms. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring can modulate the electron density on the oxime moiety, thereby influencing the stability and electronic properties of the resulting metal complexes.

Furthermore, this compound can serve as a precursor to more elaborate ligands. The core structure can be chemically modified to introduce additional donor groups, creating polydentate ligands capable of forming highly stable, well-defined coordination complexes with specific geometries, such as square planar or octahedral. bingol.edu.tr These complexes are of interest for their potential applications in catalysis and materials science. nih.gov

| Metal Ion | Ligand Type | Metal-to-Ligand Ratio | Proposed Geometry |

|---|---|---|---|

| Ni(II) | vic-Dioxime | 1:2 | Square Planar |

| Cu(II) | vic-Dioxime | 1:2 | Square Planar |

| Co(II) | vic-Dioxime | 1:2 | Octahedral (with axial ligands) |

| Pd(II) | α-Oximinoaceto-o-anisidide-4-phenylthiosemicarbazone | 1:1 | Square Planar |

Development of Novel Synthetic Reagents and Catalysts Derived from this compound

The inherent reactivity of the oxime group makes this compound a valuable platform for the development of new synthetic reagents and catalysts.

Precursors to Organometallic Catalysts: Oximes are known precursors for the synthesis of highly active organometallic catalysts, particularly palladacycles. researchgate.net The reaction of this compound with a palladium(II) salt can lead to the formation of a stable six-membered palladacycle through C-H activation of the aromatic ring. Such oxime-derived palladacycles have shown excellent catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net The electronic properties of the catalyst can be fine-tuned by the substituent on the phenyl ring, with the nitro group in this case acting as a strong electron-withdrawing group.

Development of Synthetic Reagents: this compound can be converted into reagents for generating reactive intermediates under mild conditions. By converting the oxime hydroxyl to a better leaving group (e.g., acetate, pentafluorobenzoate), the N-O bond is weakened. orgsyn.orgnsf.gov These oxime esters can then serve as precursors to iminyl radicals upon single-electron reduction, often initiated by photoredox or transition metal catalysts. nsf.gov The resulting iminyl radical derived from this compound can engage in a variety of synthetic transformations, including hydrogen atom transfer, cyclization, and addition to π-systems, enabling the construction of complex nitrogen-containing molecules.

Analytical Method Development for Research Purposes of 4 Nitrophenyl Acetone Oxime

Development of Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Purity Assessment and Isomer Separation in Research Syntheses

Chromatographic techniques are fundamental for assessing the purity and separating potential isomers of (4-Nitrophenyl)acetone oxime. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful tool for the analysis of moderately polar compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules. nsf.gov

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for RP-HPLC consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The ratio of these components can be adjusted to control the retention time of the analyte. For ionizable compounds, buffering the aqueous component of the mobile phase can improve peak shape and reproducibility. iosrphr.org The selection of an appropriate detector, such as a UV-Vis detector, is based on the chromophoric properties of the analyte. Aromatic nitro compounds, including this compound, exhibit strong UV absorbance, making UV detection a sensitive and suitable choice. nih.gov

Key Parameters for HPLC Method Development:

| Parameter | Typical Conditions for this compound Analysis | Rationale |

| Stationary Phase | C18, 5 µm particle size, 250 x 4.6 mm | Provides good retention and resolution for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier offering good peak shape and low viscosity. The ratio can be optimized for desired retention time. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. |

| Detection | UV at a specific wavelength (e.g., 270 nm) | Aromatic nitro compounds have strong UV absorbance, allowing for sensitive detection. The optimal wavelength should be determined by UV-Vis spectrophotometry. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

This table presents hypothetical yet representative parameters for developing an HPLC method for this compound based on general principles of chromatography for similar compounds.

Gas Chromatography (GC):

For purity assessment, particularly for identifying volatile impurities, Gas Chromatography (GC) is a valuable technique. chromatographyonline.com The successful application of GC for analyzing this compound, which has a moderate boiling point, requires careful optimization of the operating conditions. A key consideration is the thermal stability of the oxime, as some oximes can be prone to degradation at high temperatures.

A typical GC system for this purpose would employ a capillary column with a non-polar or medium-polarity stationary phase. epa.gov The choice of detector is also important; a Flame Ionization Detector (FID) is a common choice for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) could offer enhanced sensitivity and selectivity for a nitrogen-containing compound like this compound. epa.gov

Typical GC Operating Conditions for Purity Assessment:

| Parameter | Example Conditions | Purpose |

| Column | DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases to carry the sample through the column. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the sample without degradation. |

| Detector Temperature | 280 °C (FID) | To prevent condensation of the analyte and ensure a stable signal. |

| Oven Program | Initial temp 100 °C, ramp to 250 °C at 10 °C/min | A temperature program allows for the separation of compounds with a range of boiling points. |

This table provides illustrative GC conditions for the analysis of a compound with characteristics similar to this compound. Actual conditions would require empirical optimization.

Isomer Separation:

The synthesis of this compound can potentially lead to the formation of E and Z isomers. Chromatographic techniques are essential for the separation and quantification of these isomers. HPLC, with its high resolving power, is particularly well-suited for this task. nsf.gov The subtle differences in the polarity and stereochemistry of the isomers can be exploited to achieve separation by carefully optimizing the mobile phase composition and, in some cases, the column temperature.

Spectrophotometric Methods for Quantitative Determination of this compound in Reaction Monitoring

UV-Visible spectrophotometry is a straightforward and effective method for the quantitative determination of this compound, especially for monitoring the progress of a chemical reaction. This technique relies on the principle that the concentration of a substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law).

The presence of the nitrophenyl group in this compound results in a strong absorbance in the UV region of the electromagnetic spectrum. To develop a quantitative spectrophotometric method, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound across a range of UV wavelengths. This λmax is then used for all subsequent measurements to ensure maximum sensitivity and adherence to the Beer-Lambert Law.

A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. The absorbance values are then plotted against the corresponding concentrations. For a method to be considered reliable, this plot should yield a straight line with a high correlation coefficient (R² > 0.99). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Example Data for Calibration Curve Construction:

| Standard Concentration (µg/mL) | Absorbance at λmax |

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

| 25 | 0.763 |

This table contains hypothetical data illustrating the linear relationship between concentration and absorbance for the purpose of creating a calibration curve.

This spectrophotometric method is particularly useful for reaction monitoring as it allows for rapid and non-destructive analysis of aliquots taken from the reaction mixture at different time points. By observing the change in absorbance, researchers can track the formation of the product or the consumption of a reactant, providing valuable kinetic data.

Electrochemical Methods for Detection and Characterization in Advanced Research Settings

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), offer sensitive and informative techniques for the detection and characterization of electroactive species like this compound. The nitroaromatic group in the molecule is readily reducible, making it an excellent candidate for electrochemical analysis. researchgate.netcdnsciencepub.com